Guanidine, (2-phenoxyethoxy)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, (2-phenoxyethoxy)-, typically involves the reaction of an amine with an activated guanidine precursor. One common method is the reaction of 2-phenoxyethanol with guanidine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of guanidine derivatives often involves the use of thiourea derivatives as guanidylating agents. These methods can be catalyzed by transition metals or involve the use of coupling reagents to facilitate the reaction . The choice of method depends on the desired yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Guanidine, (2-phenoxyethoxy)-, can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxyacetic acid derivatives, while reduction may produce the corresponding amine derivatives .
Scientific Research Applications
Guanidine, (2-phenoxyethoxy)-, has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of guanidine-containing compounds.
Biology: This compound can be used in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: It is used in the production of polymers and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of guanidine, (2-phenoxyethoxy)-, involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group can form stable complexes with nucleophiles and electrophiles, facilitating various chemical reactions. In biological systems, it can interact with enzymes and proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
N-(2-phenoxyethyl)guanidine: Similar in structure but with an ethyl group instead of an ethoxy group.
N-(3-phenoxypropyl)guanidine: Contains a propyl group, offering different steric and electronic properties.
N-(2,6-dichlorobenzylideneamino)guanidine: Features a dichlorobenzylidene group, providing unique reactivity and applications.
Uniqueness
Guanidine, (2-phenoxyethoxy)-, is unique due to its specific phenoxyethoxy group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific interactions with biological molecules or in reactions where the phenoxyethoxy group provides a synthetic advantage .
Properties
CAS No. |
714-20-5 |
---|---|
Molecular Formula |
C9H13N3O2 |
Molecular Weight |
195.22 g/mol |
IUPAC Name |
2-(2-phenoxyethoxy)guanidine |
InChI |
InChI=1S/C9H13N3O2/c10-9(11)12-14-7-6-13-8-4-2-1-3-5-8/h1-5H,6-7H2,(H4,10,11,12) |
InChI Key |
KOZRFROHEABTDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCON=C(N)N |
Origin of Product |
United States |
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